molecular formula C20H22BrN3O B8256758 Brorphine-d7

Brorphine-d7

Katalognummer: B8256758
Molekulargewicht: 407.4 g/mol
InChI-Schlüssel: CNOFBGYRMCBVLO-DMONGCNRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Brorphine-d7 is a deuterated analog of brorphine, a synthetic opioid with a piperidine benzimidazolone structure. Brorphine was first synthesized in 2018 as a member of a series of µ-opioid receptor agonists with high G protein signaling bias. This compound is used primarily in scientific research to study the pharmacokinetics and metabolism of brorphine due to the presence of deuterium atoms, which can provide more detailed insights into the compound’s behavior in biological systems.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of brorphine-d7 involves the incorporation of deuterium atoms into the brorphine molecule. The general synthetic route for brorphine includes the following steps:

    Formation of the piperidine ring: This involves the reaction of 4-bromobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide.

    Formation of the benzimidazolone structure: This step involves the cyclization of the intermediate product with o-phenylenediamine in the presence of a dehydrating agent such as phosphorus oxychloride.

    Incorporation of deuterium: Deuterium atoms are introduced into the molecule through hydrogen-deuterium exchange reactions, typically using deuterated solvents and catalysts.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product’s quality and consistency. The incorporation of deuterium is achieved through controlled hydrogen-deuterium exchange reactions, often using deuterated water or deuterated organic solvents.

Analyse Chemischer Reaktionen

Types of Reactions

Brorphine-d7 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, such as the corresponding amine.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used under appropriate conditions.

Major Products Formed

    Oxidation: N-oxide derivatives of this compound.

    Reduction: Reduced amine forms of this compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Brorphine-d7 is used extensively in scientific research, particularly in the following areas:

    Pharmacokinetics and Metabolism: The deuterium atoms in this compound allow for detailed studies of the compound’s pharmacokinetics and metabolic pathways using techniques such as mass spectrometry.

    Receptor Binding Studies: this compound is used to study the binding affinity and activity of brorphine at µ-opioid receptors.

    Toxicology: Research on the toxicological effects of this compound helps understand the potential risks associated with brorphine use.

    Analytical Chemistry: this compound serves as an internal standard in analytical methods for detecting and quantifying brorphine in biological samples.

Wirkmechanismus

Brorphine-d7 exerts its effects by acting as an agonist at µ-opioid receptors. The binding of this compound to these receptors activates G protein-coupled signaling pathways, leading to the inhibition of adenylate cyclase activity and a decrease in cyclic adenosine monophosphate levels. This results in the modulation of neurotransmitter release and the analgesic effects associated with opioid receptor activation.

Vergleich Mit ähnlichen Verbindungen

Brorphine-d7 is structurally related to other synthetic opioids such as fentanyl and isotonitazene. it is unique due to its piperidine benzimidazolone structure and high G protein signaling bias. Similar compounds include:

    Fentanyl: A potent synthetic opioid with a different chemical structure but similar µ-opioid receptor agonist activity.

    Isotonitazene: Another synthetic opioid with structural similarities to brorphine but differing in its receptor binding profile and potency.

    Benzylfentanyl: A fentanyl analog with structural similarities to brorphine.

This compound’s uniqueness lies in its deuterated form, which provides valuable insights into the pharmacokinetics and metabolism of brorphine, making it a crucial tool in scientific research.

Eigenschaften

IUPAC Name

3-[1-[1-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,2,2-trideuterioethyl]piperidin-4-yl]-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3O/c1-14(15-6-8-16(21)9-7-15)23-12-10-17(11-13-23)24-19-5-3-2-4-18(19)22-20(24)25/h2-9,14,17H,10-13H2,1H3,(H,22,25)/i1D3,6D,7D,8D,9D
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOFBGYRMCBVLO-DMONGCNRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)N2CCC(CC2)N3C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(C([2H])([2H])[2H])N2CCC(CC2)N3C4=CC=CC=C4NC3=O)[2H])[2H])Br)[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.